![molecular formula C11H13N3O B6434717 benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 2640958-49-0](/img/structure/B6434717.png)

benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Oxadiazole derivatives are a class of five-membered aromatic heterocyclic compounds that are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis . They have been designed, synthesized, and evaluated as acetylcholinesterase inhibitors .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .

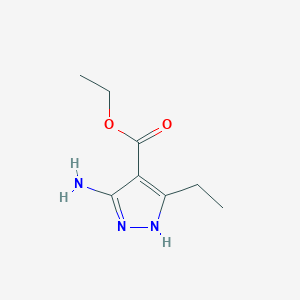

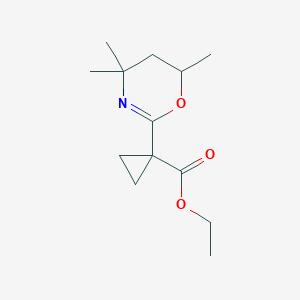

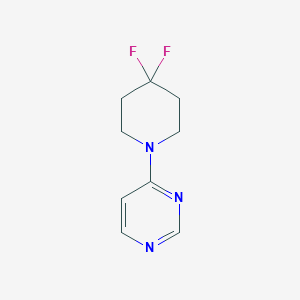

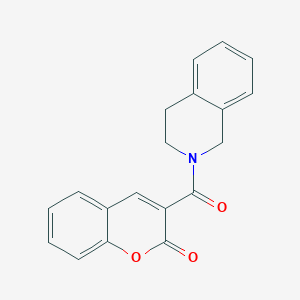

Molecular Structure Analysis

The structure of 1,3,4-oxadiazole derivatives is confirmed by IR, NMR, and high-resolution mass spectra .

Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

科学研究应用

Anti-Cancer Potential

1,3,4-oxadiazole derivatives have garnered attention as potential anti-cancer agents. Their diverse modes of action include targeting growth factors, enzymes, and kinases. Researchers have identified several promising derivatives:

- Benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-one : This compound shows significant anti-cancer activity against HeLa, MDA-MB-231, DU-145, and HEPG2 cancer cell lines. It arrests the cell cycle at the G2/M stage and acts as a tubulin polymerization inhibitor .

- 2-(4’-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole : Comparable to 5-fluorouracil, this derivative exhibits potent cytotoxicity against Caco-2 cell lines .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

1,3,4-oxadiazoles have been designed as potential inhibitors for AChE and BChE. These enzymes play crucial roles in treating dementias and myasthenia gravis .

Material Science Applications

Beyond medicine, 1,3,4-oxadiazoles find utility in material science . Their unique properties make them valuable for developing novel materials.

Antimicrobial Activity

Certain derivatives exhibit antimicrobial properties, making them relevant for combating infections .

Anti-Inflammatory Effects

1,3,4-oxadiazole derivatives also possess anti-inflammatory potential, which could be explored further .

Antioxidant and Antiviral Properties

While more research is needed, these compounds have shown antioxidant and antiviral activities .

作用机制

Target of Action

1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors , suggesting that acetylcholinesterase could be a potential target.

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction could inhibit the function of acetylcholinesterase, leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain.

Biochemical Pathways

Given its potential role as an acetylcholinesterase inhibitor, it may impact the cholinergic system, which plays a crucial role in memory and cognition .

Pharmacokinetics

Some 1,3,4-oxadiazole derivatives have been reported to have moderate to high predicted oral availability , suggesting that benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine might also have good bioavailability.

Result of Action

As a potential acetylcholinesterase inhibitor, it could increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

未来方向

属性

IUPAC Name |

N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14(8-11-13-12-9-15-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPIRPFEYNZMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=NN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6434721.png)

![2-methyl-3-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B6434729.png)